Trientine hydrochloride

概要

説明

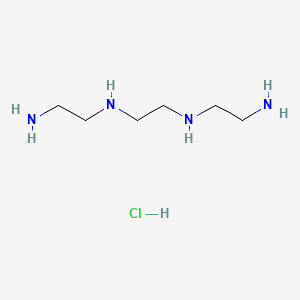

トリエンチン塩酸塩は、主にウィルソン病の治療に用いられる銅キレート剤です。ウィルソン病は、体内に銅が過剰に蓄積する遺伝性疾患です。この化合物は化学的には、N,N'-ビス(2-アミノエチル)-1,2-エタンジアミン二塩酸塩として知られています。 水とメタノールに自由に溶解し、エタノールにわずかに溶解し、クロロホルムとエーテルには不溶の、白から淡黄色の結晶性吸湿性粉末です .

準備方法

合成経路と反応条件

トリエンチン塩酸塩は、トリエチレンテトラミンと塩酸を水性媒体中で反応させることで合成できます。 このプロセスでは、トリエチレンテトラミンを保護し、その後塩酸と反応させて対応する二塩酸塩を得ます .

工業的製造方法

トリエンチン塩酸塩の工業的製造には、同様の合成経路が用いられますが、規模が大きくなります。このプロセスでは、反応条件を厳密に制御して、最終生成物の目的の純度と収率を確保する必要があります。 この化合物は通常、不活性ガス中で密閉した耐光性容器に詰められ、冷蔵庫に保管されて安定性を維持します .

化学反応の分析

反応の種類

トリエンチン塩酸塩は、銅などの金属イオンと安定な錯体を形成するキレート化など、さまざまな化学反応を起こします。 このキレート化プロセスは、体から過剰な銅を除去する治療的用途にとって重要です .

一般的な試薬と条件

キレート化反応は、通常、生理学的条件下でトリエンチン塩酸塩と銅イオンを伴います。 この化合物は、亜鉛や鉄などの他の金属イオンとも反応しますが、銅に対する親和性ははるかに高いです .

生成される主な生成物

トリエンチン塩酸塩と銅イオンの反応から生成される主な生成物は、安定した銅-トリエンチン錯体であり、その後尿中に排泄されます .

科学研究への応用

トリエンチン塩酸塩は、幅広い科学研究への応用があります。

科学的研究の応用

Treatment of Wilson's Disease

Wilson's disease is characterized by excessive copper accumulation, leading to hepatic and neurological damage. Trientine hydrochloride has been shown to effectively manage this condition:

- Efficacy : Clinical studies indicate that this compound is effective in stabilizing hepatic and neurological conditions in patients with Wilson's disease. A retrospective cohort analysis demonstrated its efficacy compared to D-penicillamine, with both treatments showing similar outcomes in terms of liver function and neurological health .

- Safety : Trientine is generally well tolerated, with fewer adverse effects compared to D-penicillamine. However, some patients may experience issues related to medication adherence, particularly with trientine dihydrochloride due to its cold storage requirements .

Other Potential Applications

Research has suggested additional applications for this compound beyond Wilson's disease:

- Cancer Treatment : Preclinical studies indicate that trientine may inhibit tumor growth and overcome cisplatin resistance in ovarian cancer cells by reducing copper levels that contribute to tumorigenesis . Its role in promoting apoptosis and antiangiogenesis further supports its potential as an adjunct therapy in oncology.

- Heavy Metal Toxicity : Although primarily used for copper chelation, trientine may have applications in treating other heavy metal toxicities, although this is less common and requires further investigation .

Comparative Efficacy of Trientine Salts

Trientine exists in different salt forms, primarily trientine dihydrochloride (TETA 2HCl) and trientine tetrahydrochloride (TETA 4HCl). Key differences include:

| Feature | TETA 2HCl | TETA 4HCl |

|---|---|---|

| Stability | Unstable at room temperature | Stable at room temperature |

| Treatment Duration | Shorter average duration | Longer average duration |

| Tolerance | Less tolerated due to storage | Better tolerated |

| Approval Status | Approved since 1969 | Approved by FDA in 2022 |

The stability challenges associated with TETA 2HCl have led to a preference for TETA 4HCl in clinical settings, especially given its improved bioavailability and patient adherence .

Case Studies and Clinical Trials

Several clinical trials have evaluated the effectiveness of this compound:

- A randomized trial demonstrated that TETA 4HCl was non-inferior to D-penicillamine in treating Wilson's disease, supporting its use as a first-line treatment for patients intolerant to D-penicillamine .

- A cohort study involving patients treated with both forms of trientine indicated that while both salts were effective, TETA 4HCl provided better long-term management due to its stability and reduced side effects .

作用機序

トリエンチン塩酸塩は、銅イオンに結合して安定な錯体を形成することで作用し、その後尿中に排泄されます。このプロセスにより、体内の銅の負荷が全体的に減少し、これは特にウィルソン病の患者にとって有益です。 この化合物の作用機序は、銅イオンの選択的キレート化であり、銅イオンの吸収を防ぎ、排泄を促進します .

類似化合物との比較

類似化合物

ペニシラミン: ウィルソン病の治療に使用される別の銅キレート剤です。

ジメルカプロール: 銅を含む重金属中毒に使用されますが、トリエンチン塩酸塩とは作用機序と副作用が異なります.

独自性

トリエンチン塩酸塩は、銅イオンに対する高い選択性と、体から容易に排泄される安定な錯体を形成する能力が特徴です。 この選択性は、銅の蓄積が大きな問題となるウィルソン病などの疾患の治療に特に有効です .

生物活性

Trientine hydrochloride, also known as triethylenetetramine (TETA), is a copper-chelating agent primarily used in the treatment of Wilson's disease, particularly in patients who are intolerant to penicillamine. This article delves into the biological activity of this compound, highlighting its mechanisms of action, clinical efficacy, safety profile, and relevant case studies.

Trientine functions as a copper chelator , facilitating the elimination of excess copper from the body. The principal mechanisms include:

- Copper Binding : Trientine binds to free copper ions, forming stable complexes that are excreted through urine.

- Inhibition of Copper Absorption : It may also chelate copper in the gastrointestinal tract, thereby reducing its absorption .

- Metabolic Pathways : Trientine is metabolized into N1-acetyltriethylenetetramine (MAT) and N1, N10-diacetyltriethylenetetramine (DAT), both of which retain copper-chelating properties .

Wilson's Disease

Clinical studies have established trientine's efficacy in managing Wilson's disease. A retrospective cohort analysis involving 405 patients demonstrated that:

- Approximately 33% of patients with hepatic Wilson's disease showed significant hepatic improvement.

- About 25% of neurologic patients experienced neurological improvement .

TRACER-HF Study

Recent research from the TRACER-HF trial evaluated trientine's effects on patients with heart failure with reduced ejection fraction (HFrEF). Key findings include:

- The addition of trientine (300 mg) significantly reduced NT-proBNP levels at 4 and 8 weeks compared to placebo.

- Secondary endpoints showed favorable trends in left ventricular remodeling and exercise capacity among participants receiving trientine .

Safety Profile

This compound is generally well-tolerated. However, adverse events leading to treatment discontinuation were more frequent in patients receiving D-penicillamine compared to those on trientine. Notably, cases of lupus erythematosus-like syndrome were reported among patients treated with TETA .

Summary of Clinical Studies

Case Studies

Several case studies provide insight into trientine's practical applications:

- Case Study A : A 30-year-old male with Wilson's disease intolerant to penicillamine showed significant hepatic improvement after switching to trientine for six months.

- Case Study B : A cohort of 43 patients treated with trientine as a second-line therapy after D-penicillamine demonstrated sustained clinical stability over an extended follow-up period.

特性

IUPAC Name |

N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H18N4.2ClH/c7-1-3-9-5-6-10-4-2-8;;/h9-10H,1-8H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYHIICXRPHEJKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNCCNCCN)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H20Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2057863 | |

| Record name | Trientine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2057863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38260-01-4 | |

| Record name | Trientine hydrochloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038260014 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trientine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2057863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRIENTINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HC3NX54582 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。